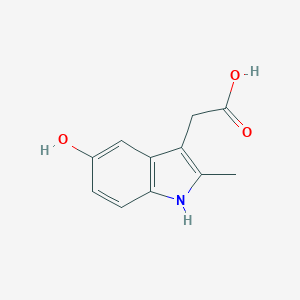

O-Desmethyl-N-deschlorobenzoyl Indomethacin

概要

説明

O-デスメチル-N-デスクロロベンゾイル インドメタシンは、非ステロイド性抗炎症薬 (NSAID) であり、シクロオキシゲナーゼ (COX) 阻害剤であるインドメタシンの代謝産物です。これは、単離されたウサギ肝細胞からインドメタシンから生成されます。 この化合物は、グルコースオキシダーゼと培養したときの HL-60 白血病細胞の生存率を低下させる能力など、さまざまな生物学的システムに対するその効果について研究されてきました .

準備方法

合成経路と反応条件

O-デスメチル-N-デスクロロベンゾイル インドメタシンは、インドメタシンから一連の代謝反応を経て合成されます。主な合成経路には、インドメタシンの O-脱メチル化と N-脱アシル化が含まれます。 これらの反応は通常、単離されたウサギ肝細胞で行われ、そこで酵素系が変換を促進します .

工業的生産方法

研究所での合成には、インドメタシンをその代謝産物に正確に変換するために、特定の酵素と制御された条件を使用することが含まれます .

化学反応の分析

反応の種類

O-デスメチル-N-デスクロロベンゾイル インドメタシンは、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、酸化剤によって促進されます。

還元: 酸化の逆であるこの反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1 つの原子または原子のグループを別の原子またはグループで置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化反応用のグルコースオキシダーゼと、還元反応用のさまざまな還元剤があります。 これらの反応の条件には、通常、所望の結果を得るために、制御された温度と pH レベルが含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、O-デスメチル-インドメタシンや N-デスクロロベンゾイル-インドメタシンなどのインドメタシンのさまざまな代謝産物が含まれます。 これらの代謝産物は、その生物学的活性と潜在的な治療用途についてしばしば研究されています .

科学研究の応用

O-デスメチル-N-デスクロロベンゾイル インドメタシンには、次のようないくつかの科学研究の応用があります。

科学的研究の応用

DMBI has been shown to exhibit a range of biological activities:

- Anticancer Activity : Research indicates that DMBI can decrease the viability of HL-60 leukemia cells when cultured with glucose oxidase, suggesting its potential role in cancer therapy.

- Induction of Apoptosis : It may promote apoptosis through activation of the dsRNA-dependent protein kinase PKR, leading to phosphorylation of eIF2α and inhibition of protein synthesis in carcinoma cells.

Chemistry

DMBI is utilized in synthesizing prostaglandin D2 receptor antagonists, which are studied for their therapeutic effects. The compound undergoes various chemical reactions, including oxidation and substitution, which are crucial for developing new pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen |

| Reduction | Addition of hydrogen or removal of oxygen |

| Substitution | Replacement of one atom/group with another |

Biology

In biological research, DMBI serves as a model to study the metabolic pathways of NSAIDs and their metabolites. Its effects on cell viability and enzyme activity are critical for understanding the pharmacokinetics and pharmacodynamics of indomethacin derivatives.

Medicine

DMBI contributes to understanding NSAID side effects and metabolic processes. Insights gained from studying this compound can lead to improved formulations with reduced gastrointestinal toxicity compared to traditional NSAIDs like indomethacin.

Case Studies and Research Findings

Several studies have explored the applications and effects of DMBI:

- Cell Viability Studies : A study demonstrated that DMBI significantly reduced the viability of HL-60 leukemia cells at concentrations around 600 µM when combined with glucose oxidase.

- Apoptosis Mechanisms : Another research effort highlighted how DMBI induces apoptosis through specific signaling pathways, providing insights into potential cancer treatment strategies.

- Drug Development : Ongoing investigations into DMBI's pharmacological properties suggest its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects than existing options .

作用機序

O-デスメチル-N-デスクロロベンゾイル インドメタシンの作用機序には、シクロオキシゲナーゼ (COX) 酵素との相互作用が含まれます。これらの酵素を阻害することにより、化合物は炎症のメディエーターであるプロスタグランジンの合成を減少させます。この阻害により、炎症と痛みが軽減されます。 さらに、細胞生存率や酵素活性に対する化合物の影響は、その広範な生物学的影響を理解するために研究されています .

類似化合物の比較

類似化合物

O-デスメチル-インドメタシン: O-脱メチル化によって生成されるインドメタシンの別の代謝産物。

N-デスクロロベンゾイル-インドメタシン: インドメタシンの N-脱アシル化によって生成されます。

O-デスメチル-N-デスクロロベンゾイル-インドメタシン: O-脱メチル化と N-脱アシル化の両方によって生成されます.

独自性

O-デスメチル-N-デスクロロベンゾイル インドメタシンは、母化合物であるインドメタシンの二重修飾 (O-脱メチル化と N-脱アシル化) によって独特です。 この二重修飾は、個々の代謝産物と比較して、異なる生物学的活性と潜在的な治療用途をもたらします .

類似化合物との比較

Similar Compounds

O-desmethyl-indomethacin: Another metabolite of indomethacin, formed through O-demethylation.

N-deschlorobenzoyl-indomethacin: Formed through N-deacylation of indomethacin.

O-desmethyl-N-deschlorobenzoyl-indomethacin: Formed through both O-demethylation and N-deacylation.

Uniqueness

O-Desmethyl-N-deschlorobenzoyl Indomethacin is unique due to its dual modification (O-demethylation and N-deacylation) of the parent compound indomethacin. This dual modification results in distinct biological activities and potential therapeutic applications compared to its individual metabolites .

生物活性

O-Desmethyl-N-deschlorobenzoyl indomethacin (DMBI) is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Understanding its biological activity is crucial for assessing its potential therapeutic effects and safety profile. This article explores the biological activity of DMBI, including its mechanism of action, effects on various cell lines, and comparative studies with other compounds.

Overview of Indomethacin and Its Metabolites

Indomethacin is widely recognized for its anti-inflammatory, analgesic, and antipyretic properties. It primarily functions by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain . The metabolism of indomethacin in the liver produces several metabolites, including:

- O-desmethyl-indomethacin (DMI)

- O-deschlorobenzoyl-indomethacin (DBI)

- This compound (DMBI)

Notably, most of these metabolites, including DMBI, are considered pharmacologically inactive .

DMBI's biological activity is primarily linked to its influence on cellular processes rather than direct inhibition of COX enzymes. Research indicates that DMBI can affect various signaling pathways involved in cell proliferation and apoptosis:

- Inhibition of Cell Proliferation : DMBI has been shown to decrease the viability of HL-60 leukemia cells at concentrations around 600 µM when cultured with glucose oxidase .

- Induction of Apoptosis : The compound may promote apoptosis through mechanisms involving the activation of dsRNA-dependent protein kinase PKR, leading to phosphorylation of eIF2α and subsequent inhibition of protein synthesis in carcinoma cells .

Comparative Biological Activity

The following table summarizes the biological activities observed for DMBI compared to indomethacin and other related compounds:

| Compound | Cell Line/Model | Concentration | Biological Effect |

|---|---|---|---|

| This compound (DMBI) | HL-60 leukemia cells | 600 µM | Decreased cell viability |

| Indomethacin | Human colon carcinoma (HT29) | 400–1000 μM | Induction of apoptosis and inhibition of protein synthesis |

| Indomethacin | Melanoma cells (A375) | 1–300 μM | Promotion of TRIAL-induced cell death |

| Indomethacin | Cervical adenocarcinoma (HeLa) | 1–10 μM | Inhibition of cancer cell migration |

Case Studies

Several studies have highlighted the potential effects of indomethacin and its metabolites on cancer treatment:

- Desmoid Tumors : A study by Wadell et al. reported that indomethacin significantly reduced tumor size in patients with desmoid tumors, suggesting a complex interaction with immune responses and tumor cell proliferation .

- Lung Carcinoma : Eli et al. demonstrated that low doses of indomethacin effectively reduced lung carcinoma cell viability in vitro and inhibited growth in vivo models, even after primary tumor removal .

特性

IUPAC Name |

2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-8(5-11(14)15)9-4-7(13)2-3-10(9)12-6/h2-4,12-13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDADMESSMPJUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461930 | |

| Record name | (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-53-4 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYW56F3GVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the substituted (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid derivatives described in the research potentially useful as antiviral agents?

A1: The research highlights the potential of novel substituted (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acids and their pharmaceutically acceptable salts and/or hydrates as antiviral agents. These compounds exhibit promising antiviral activity, particularly against influenza viruses and the hepatitis C virus (HCV) []. While the exact mechanism of action isn't detailed in this study, the diverse range of substitutions (R1, R2, R3, R4, and R5) allows for fine-tuning the structure to potentially target specific viral proteins or pathways. This approach holds promise for developing effective antiviral therapies.

Q2: Can you elaborate on the structural aspects of these compounds and how they might contribute to their antiviral activity?

A2: The research focuses on a core structure of (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid, systematically modified with various substituents (R1-R5) at specific positions []. This systematic modification allows researchers to investigate structure-activity relationships (SAR), which is crucial in drug discovery. By analyzing how different substituents influence antiviral activity, researchers can pinpoint the structural features that are essential for the desired effect. This information guides the development of more potent and selective antiviral agents based on this core structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。